N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
Tetrazolo[1,5-a]pyridine is a type of heterocyclic compound that contains a pyridine ring fused with a tetrazole ring . It’s an important moiety relevant to medicinal chemistry as it is present in some drugs with clinical importance .
Synthesis Analysis
The synthesis of tetrazolo[1,5-a]pyridines often involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperature .Molecular Structure Analysis
The molecular structure of tetrazolo[1,5-a]pyridine-7-carboxylic acid, a related compound, has been reported. Its empirical formula is C6H4N4O2 and it has a molecular weight of 164.12 .Chemical Reactions Analysis
Tetrazolo[1,5-a]pyridines can be transformed into a variety of novel derivatives through further chemical reactions . For instance, 8-bromotetrazolo[1,5-a]pyridine can be further transformed into a variety of novel tetrazolo[1,5-a]pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For tetrazolo[1,5-a]pyridine-7-carboxylic acid, it is a solid compound .Mechanism of Action
While the specific mechanism of action for “N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide” is not available, compounds containing the tetrazole ring are known to interact with biological systems in various ways. They have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-6-10(2-3-10)12-9(17)7-1-4-16-8(5-7)13-14-15-16/h1,4-5H,2-3H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDIFYCMJEPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC3=NN=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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